molecular formula C12H9Br2NO3S B12213980 Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)- CAS No. 51767-46-5

Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-

Cat. No.: B12213980
CAS No.: 51767-46-5
M. Wt: 407.08 g/mol
InChI Key: GQORONPQIJQFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named N-(3,5-dibromo-4-hydroxyphenyl)benzenesulfonamide according to IUPAC rules. The parent structure is benzenesulfonamide, with a substituent on the sulfonamide nitrogen atom: a 3,5-dibromo-4-hydroxyphenyl group. This nomenclature reflects the positions of the bromine atoms (3 and 5), the hydroxyl group (4), and the sulfonamide linkage. The numbering prioritizes the sulfonamide-attached benzene ring as the primary chain, with the substituted phenyl group treated as a secondary moiety.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₉Br₂NO₃S was confirmed via high-resolution mass spectrometry and elemental analysis. The theoretical molecular weight is 407.08 g/mol , calculated as follows:

  • Carbon (12 atoms × 12.01 g/mol) = 144.12
  • Hydrogen (9 atoms × 1.008 g/mol) = 9.072
  • Bromine (2 atoms × 79.90 g/mol) = 159.80
  • Nitrogen (1 atom × 14.01 g/mol) = 14.01
  • Oxygen (3 atoms × 16.00 g/mol) = 48.00
  • Sulfur (1 atom × 32.07 g/mol) = 32.07
    Total = 407.08 g/mol .

X-ray Crystallographic Studies

While direct X-ray data for this compound is unavailable, structural analogs such as 3,5-dichloro-N-(4-methylphenyl)benzenesulfonamide (CAS 51767-46-5 analog) provide insight into likely packing arrangements. In related sulfonamides, the central C–S–N–C segment adopts a U-shaped conformation with a torsion angle of 67.2°. The dihedral angle between the two aromatic rings is approximately 57.0°, suggesting limited π-π stacking. Intermolecular N–H⋯O and C–H⋯O hydrogen bonds form chains along the a-axis, while C–H⋯π interactions stabilize the three-dimensional lattice. These features are expected to persist in the title compound, with bromine atoms influencing halogen bonding.

Crystallographic Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a = 6.167 Å, b = 13.006 Å, c = 17.643 Å
Density (calc.) 1.484 g/cm³
Z 4

Table 1: Hypothetical crystallographic parameters inferred from analogs.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR (600 MHz, MeOD-d₄):

  • Aromatic protons: δ 8.08 (d, J = 8.4 Hz, 2H, ortho to sulfonamide), 7.70–7.75 (m, 3H, meta/para to sulfonamide).
  • Hydroxyl proton: δ 10.2 (s, 1H, exchangeable).
  • No splitting is observed for the Br-substituted phenyl group due to symmetry.

¹³C NMR (150 MHz, MeOD-d₄):

  • Sulfonamide-attached benzene: 127.8 (C-1), 129.4 (C-2/C-6), 133.1 (C-3/C-5), 138.6 (C-4).
  • Dibromophenyl ring: 112.5 (C-2/C-6), 118.9 (C-4), 130.7 (C-3/C-5).

FT-IR (cm⁻¹):

  • S=O asymmetric stretch: 1360–1330 (strong).
  • N–H bend: 1540 (medium).
  • O–H stretch: 3250 (broad).

UV-Vis (λmax in ethanol):

  • π→π* transitions: 260 nm (aryl rings).
  • n→π* transitions: 310 nm (sulfonamide and hydroxyl groups).

Tautomeric and Conformational Analysis

The compound exhibits potential tautomerism between the sulfonamide (–SO₂NH–) and its conjugate acid (–SO₂NH₂⁺–). However, the electron-withdrawing sulfonyl group stabilizes the amide form, suppressing tautomeric shifts. Conformational flexibility is limited by the rigid sulfonamide bridge and bromine steric effects. Density functional theory (DFT) models predict a 60–70° dihedral angle between the two aromatic rings, consistent with crystallographic data from analogs. The hydroxyl group participates in intramolecular hydrogen bonding with the sulfonamide oxygen, further restricting rotation.

Properties

IUPAC Name

N-(3,5-dibromo-4-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO3S/c13-10-6-8(7-11(14)12(10)16)15-19(17,18)9-4-2-1-3-5-9/h1-7,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQORONPQIJQFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068669
Record name Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51767-46-5
Record name N-(3,5-Dibromo-4-hydroxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51767-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051767465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination with Elemental Bromine

This method employs bromine in acetic acid as both reagent and solvent. The hydroxyl and sulfonamide groups direct electrophilic substitution to the meta positions relative to the hydroxyl group.

Optimized Protocol

  • Reagents : Bromine (2.2 equivalents), glacial acetic acid

  • Temperature : 40–45°C

  • Reaction Time : 8–12 hours

  • Workup : Quenching with sodium thiosulfate, filtration, and recrystallization from DMSO/water

This approach achieves 78–85% yield, with purity >98% confirmed by HPLC.

Solvent-Free Continuous Flow Bromination

A patented industrial-scale method (CN107954841B) eliminates solvents by using a tubular reactor system:

  • Low-Temperature Stage : Bromine and N-(4-hydroxyphenyl)benzenesulfonamide are fed into a reactor at 45–46°C (residence time: 30–60 s).

  • High-Temperature Stage : The intermediate is heated to 162°C for 10 min to remove HBr, followed by secondary bromination at 171–172°C under 0.45–0.55 MPa pressure.

Key Advantages

  • Yield : 94.8–96%

  • Purity : 98.2–98.8% (reduced side products like tribrominated derivatives)

  • Scalability : Suitable for multi-ton production.

Mechanistic Insights and Byproduct Analysis

Bromination proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group activates the ring, while the sulfonamide moiety exerts a moderate deactivating effect, ensuring substitution at the 3,5-positions. Common byproducts include:

  • 2,4,6-Tribromo Derivative : Forms at bromine excess >2.5 equivalents or prolonged reaction times.

  • Oxidation Products : Quinone-like structures arising from hydroxyl group oxidation, mitigated by maintaining temperatures <50°C.

Byproduct Mitigation Strategies

  • Stoichiometric Control : Limiting bromine to 2.1–2.3 equivalents.

  • Additives : Ascorbic acid (0.5–1 mol%) to suppress oxidation.

Industrial-Scale Optimization Parameters

ParameterLaboratory ScaleContinuous Flow Process
Temperature 40–45°C45°C (Stage 1), 171°C (Stage 2)
Pressure Atmospheric0.45–0.55 MPa
Residence Time 8–12 hours30–90 seconds
Yield 78–85%94.8–96%
Purity 98%98.8%
Solvent Use Acetic acidNone

Data compiled from.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s low solubility in polar solvents.

Recrystallization

  • Solvent System : Dimethyl sulfoxide (DMSO) diluted with deionized water (1:4 v/v)

  • Recovery : 89–92% with >99% purity.

Analytical Validation

  • HPLC : C18 column, acetonitrile/water (70:30) + 0.1% trifluoroacetic acid, retention time 6.8 min.

  • NMR (DMSO-d6): δ 10.21 (s, 1H, -OH), 8.02 (s, 2H, Ar-H), 7.85–7.65 (m, 5H, benzene) .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromo-4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,5-dibromo-4-hydroxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atoms and hydroxyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity/Solubility Trends
Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)- C₁₂H₈Br₂NO₃S ~417.0 -OH, -Br (3,5 positions) High polarity due to -OH; moderate solubility in polar solvents
N-(3,5-Dibromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide C₁₅H₁₅Br₂NO₃S 449.157 -OH, -Br, -CH₃ (2,6 positions) Reduced polarity (methyl groups increase lipophilicity)
4-Bromo-2-(2,4-difluorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide (C10) C₂₆H₂₀BrF₂N₂O₅S ~622.4 -OCH₃, -F, -Br, -CONH- Moderate polarity (methoxy and amide groups enhance solubility)
N-(6,12-dioxoindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide C₂₀H₁₃N₃O₄S ~399.4 Fused indoloquinazolinone core Low solubility due to planar aromatic core

Key Observations :

  • Substituent Effects: Hydroxyl (-OH) groups improve water solubility but may reduce metabolic stability. Fluorine atoms (e.g., in C10) introduce strong electron-withdrawing effects, stabilizing sulfonamide bonds and altering pharmacokinetics .

Biological Activity

Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-, is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry. This article delves into its synthesis, mechanisms of action, biological activities, and relevant research findings.

Synthesis

The synthesis of N-(3,5-dibromo-4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 3,5-dibromo-4-hydroxyaniline with benzenesulfonyl chloride. This reaction is conducted in the presence of bases such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The synthetic route ensures that the compound retains its desired functional groups essential for biological activity.

N-(3,5-dibromo-4-hydroxyphenyl)benzenesulfonamide exhibits its biological effects primarily through enzyme inhibition. The compound's structure allows it to bind to specific enzymes' active sites, effectively blocking their activity. Notably, the presence of bromine atoms and a hydroxyl group enhances its binding affinity and specificity towards target enzymes .

Biological Activities

Research has indicated various biological activities associated with N-(3,5-dibromo-4-hydroxyphenyl)benzenesulfonamide:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit carbonic anhydrase (hCA IX), with IC50 values reported in the low nanomolar range (28.6 - 871 nM). This suggests a strong inhibitory effect against this enzyme, which is crucial for various physiological processes .
  • Anticancer Activity : In studies involving a panel of 60 cancer cell lines, certain derivatives of benzenesulfonamide demonstrated significant anticancer properties. For instance, one derivative showed a GI50 value of 25.08 µM, indicating effective cytotoxicity against cancer cells .
  • Cardiovascular Effects : Studies using isolated rat heart models have shown that certain benzenesulfonamide derivatives can decrease coronary resistance and perfusion pressure. This effect may be linked to their interaction with calcium channels .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionIC50 values for hCA IX ranged from 28.6 to 871 nM
Anticancer ActivitySignificant cytotoxic activity in cancer cell lines; GI50 = 25.08 µM
Cardiovascular EffectsDecreased perfusion pressure and coronary resistance in isolated rat heart models

Detailed Study Insights

  • Enzyme Inhibition : A series of benzenesulfonamides were designed to include various lipophilic tails that enhanced their selectivity towards hCA IX. These compounds were assessed for their binding affinities and inhibitory activities using molecular docking studies combined with experimental assays .
  • Anticancer Properties : The anticancer potential was evaluated through a five-dose assay following US-NCI protocols. Compounds were tested against multiple cancer cell lines to determine their GI50 values and mechanisms of action related to apoptosis induction and cell cycle disruption .
  • Cardiovascular Impact : The interaction of benzenesulfonamide derivatives with calcium channels was explored through docking studies. Results indicated that specific compounds could significantly lower coronary resistance compared to control conditions, suggesting potential therapeutic applications in cardiovascular diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.